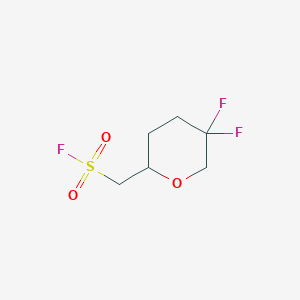
(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride, also known as DFOMS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play important roles in various physiological processes.
Mechanism of Action
(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride acts as a covalent inhibitor of serine proteases by reacting with the active site serine residue of the enzyme. The sulfonyl fluoride group of this compound undergoes a nucleophilic attack by the serine hydroxyl group, resulting in the formation of a stable covalent bond between this compound and the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to inhibition of its activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit blood coagulation by inhibiting thrombin and other clotting factors. This compound has also been shown to inhibit inflammation by inhibiting the activity of various inflammatory enzymes, such as elastase and cathepsin G. In addition, this compound has been shown to have anti-tumor activity by inhibiting the activity of proteases involved in tumor invasion and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of (5,5-Difluorooxan-2-yl)methanesulfonyl fluoride is its high potency and selectivity towards serine proteases. This makes it a valuable tool for studying the function and regulation of these enzymes. However, this compound also has some limitations. It is a reactive compound that can bind to other proteins and molecules in addition to serine proteases, which can lead to off-target effects. In addition, this compound is a toxic compound that requires careful handling and disposal.
Future Directions
There are several future directions for the use of (5,5-Difluorooxan-2-yl)methanesulfonyl fluoride in scientific research. One area of interest is the development of this compound-based inhibitors with improved selectivity and potency towards specific serine proteases. Another area of interest is the application of this compound in the study of the role of serine proteases in various diseases, such as cancer and inflammatory disorders. Finally, this compound can be used as a tool to study the regulation of serine proteases by other proteins and molecules in complex biological systems.
Synthesis Methods
(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 5,5-difluoro-2,2-dimethyloxan-3-ol with a trimethylsilyl group. The resulting compound is then treated with methanesulfonyl chloride and triethylamine to give the corresponding mesylate. Finally, the mesylate is treated with sodium fluoride to yield this compound.
Scientific Research Applications
(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride has been used extensively in scientific research as a tool to study the function and regulation of serine proteases. It has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin. This compound has also been used to study the role of serine proteases in various physiological processes, such as blood coagulation, inflammation, and cancer.
properties
IUPAC Name |
(5,5-difluorooxan-2-yl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3S/c7-6(8)2-1-5(12-4-6)3-13(9,10)11/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVKPODNYOVXKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1CS(=O)(=O)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2403678.png)
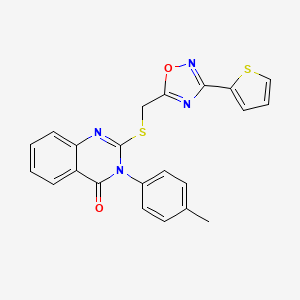
acetate](/img/structure/B2403682.png)
![N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2403684.png)
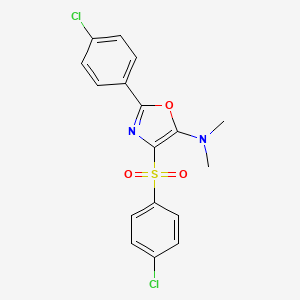
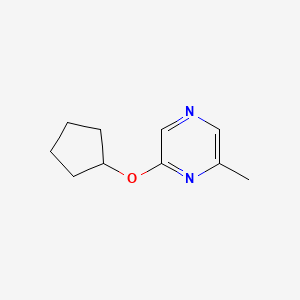
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2403688.png)

![N-(furan-2-ylmethyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2403690.png)
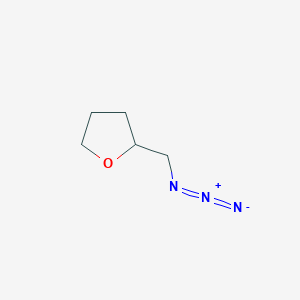
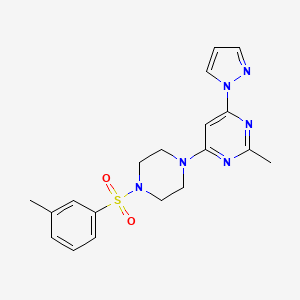
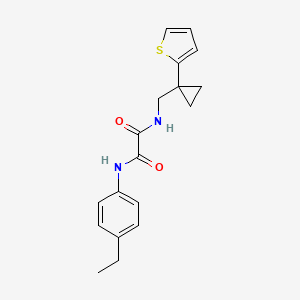
![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)
![ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2403698.png)